molecular formula C4H9N3O2 B2405603 (Z)-N,N'-dimethyl-2-nitroethanimidamide CAS No. 338777-98-3

(Z)-N,N'-dimethyl-2-nitroethanimidamide

Cat. No.: B2405603
CAS No.: 338777-98-3
M. Wt: 131.135
InChI Key: GUVCUZOLJQAQMP-UHFFFAOYSA-N
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Description

It is a nitroso compound synthesized by the reaction of dimethylamine with nitroacetonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethylnitroacetamidine is synthesized through the reaction of dimethylamine with nitroacetonitrile. The reaction typically involves the following steps:

    Preparation of Nitroacetonitrile: Nitroacetonitrile is prepared by nitration of acetonitrile using a mixture of nitric acid and sulfuric acid.

    Reaction with Dimethylamine: The prepared nitroacetonitrile is then reacted with dimethylamine under controlled conditions to form N,N’-Dimethylnitroacetamidine.

Industrial Production Methods

The industrial production of N,N’-Dimethylnitroacetamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Large-scale Nitration: Industrial nitration of acetonitrile to produce nitroacetonitrile.

    Controlled Reaction: Reaction of nitroacetonitrile with dimethylamine in large reactors with precise control over temperature and pressure to maximize yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethylnitroacetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

N,N’-Dimethylnitroacetamidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-Dimethylnitroacetamidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nitroso donor, releasing nitroso groups that can interact with proteins and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A similar compound used as a solvent and reagent in organic synthesis.

    N,N-Dimethylformamide: Another related compound with similar applications in organic synthesis and industry.

Uniqueness

N,N’-Dimethylnitroacetamidine is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds like N,N-Dimethylacetamide and N,N-Dimethylformamide, which do not possess the nitroso functionality.

Properties

IUPAC Name

N,N'-dimethyl-2-nitroethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVCUZOLJQAQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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